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(1r,2r)-2-Amino-1,2-

diphenylethanol

Cat. No.: B3098076 Get Quote

In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are

paramount for achieving high levels of enantioselectivity. The ultimate goal is to create a well-

defined, three-dimensional chiral environment around a metal center to control the facial

selectivity of a substrate's approach. (1R,2R)-2-amino-1,2-diphenylethanol stands out as a

premier chiral building block for this purpose. Its rigid 1,2-diphenylethylenediamine backbone,

endowed with two stereocenters, provides a structurally robust and predictable scaffold. The

vicinal amino and hydroxyl groups serve as versatile synthetic handles, allowing for its

incorporation into various ligand classes, most notably the highly successful C₂-symmetric

bis(oxazoline) (BOX) ligands.[1][2] The phenyl groups at the stereogenic centers are crucial;

they create a well-defined chiral pocket that effectively shields one face of the coordinated

substrate, thereby directing the stereochemical outcome of the catalytic transformation.[3] This

guide provides a detailed exploration of its application, focusing on the synthesis of Ph-BOX

ligands and their subsequent use in asymmetric catalysis.

Core Application: Synthesis of C₂-Symmetric
Bis(oxazoline) Ligands
The most prominent application of (1R,2R)-2-amino-1,2-diphenylethanol is in the synthesis of

C₂-symmetric bis(oxazoline) ligands. These bidentate ligands are renowned for their ability to

form stable chelate complexes with a variety of metals, including copper, zinc, magnesium, and

iron, creating powerful Lewis acid catalysts for a wide array of enantioselective reactions.[1][2]
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The synthesis is typically a robust, two-step process that reliably transfers the chirality of the

amino alcohol precursor to the final ligand scaffold.[2]

Bis-amide Formation: The process begins with the condensation of two equivalents of

(1R,2R)-2-amino-1,2-diphenylethanol with a dicarboxylic acid derivative, such as malonyl

dichloride. The primary amine of the amino alcohol acts as a nucleophile, displacing the

chloride leaving groups to form a C₂-symmetric bis-amide intermediate. This step establishes

the foundational backbone of the ligand.

Double Cyclization: The key transformation is the subsequent cyclization of the bis-amide to

form the two oxazoline rings. This is typically achieved by converting the hydroxyl groups into

good leaving groups, which are then intramolecularly displaced by the amide oxygen atoms.

A common and effective method involves treatment with thionyl chloride (SOCl₂) to form a

bis-chloroamide, followed by base-mediated ring closure.[1] The stereochemistry at the 4-

and 5-positions of the oxazoline rings is directly inherited from the starting amino alcohol,

ensuring the creation of a precisely defined chiral ligand.

Visualizing the Synthetic Workflow
The following diagram illustrates the general two-step procedure for synthesizing a Ph-BOX

ligand from (1R,2R)-2-amino-1,2-diphenylethanol.
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Caption: Synthetic workflow for Ph-BOX ligand synthesis.

Detailed Experimental Protocol: Synthesis of
(4R,4'R,5S,5'S)-2,2'-Methylenebis(4,5-diphenyl-4,5-
dihydrooxazole)
This protocol details the synthesis of a common methylene-bridged Ph-BOX ligand.
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Part A: Synthesis of N,N'-(2,2'-Dihydroxy-1,1'-diphenyl-
1,2-ethanediyl)malonamide (Bis-amide Intermediate)
Materials:

(1R,2R)-(-)-2-Amino-1,2-diphenylethanol (10.0 g, 46.9 mmol)

Malonyl dichloride (2.24 mL, 23.0 mmol)

Triethylamine (Et₃N) (13.1 mL, 93.8 mmol)

Dichloromethane (CH₂Cl₂), anhydrous (250 mL)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add (1R,2R)-2-
amino-1,2-diphenylethanol and anhydrous CH₂Cl₂.

Cool the resulting solution to 0 °C using an ice bath.

Slowly add triethylamine to the stirred solution, followed by the dropwise addition of malonyl

dichloride over 20 minutes. Maintain the temperature at 0 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel

and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL),

and brine (1 x 100 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude product is typically a white solid and can be purified by recrystallization from ethyl

acetate/hexanes to yield the pure bis-amide.

Self-Validation:

Expected Yield: 85-95%

Appearance: White crystalline solid

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

Part B: Cyclization to (4R,4'R,5S,5'S)-2,2'-
Methylenebis(4,5-diphenyl-4,5-dihydrooxazole) (Ph-BOX
Ligand)
Materials:

Bis-amide intermediate from Part A (e.g., 10.0 g, 20.2 mmol)

Thionyl chloride (SOCl₂) (4.4 mL, 60.6 mmol)

Toluene, anhydrous (100 mL)

Sodium hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)

Procedure:

In an oven-dried flask under nitrogen, dissolve the bis-amide intermediate in anhydrous

toluene.

Add thionyl chloride dropwise at room temperature. The reaction is exothermic.
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Heat the mixture to 80 °C and stir for 3 hours. During this time, the formation of the bis-

chloroamide intermediate occurs.

Cool the reaction mixture to room temperature and concentrate under reduced pressure to

remove excess SOCl₂ and toluene.

Re-dissolve the crude residue in CH₂Cl₂ (150 mL) and cool to 0 °C.

Slowly add a solution of 10 M NaOH (25 mL) and stir the resulting biphasic mixture

vigorously for 2 hours at room temperature. This effects the double ring-closure.

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous

layer with CH₂Cl₂ (2 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization (e.g.,

from ethanol) to afford the Ph-BOX ligand as a white solid.

Self-Validation:

Expected Yield: 70-85%

Appearance: White crystalline solid

Optical Rotation: A specific optical rotation value should be obtained and compared to

literature values to confirm enantiopurity.

Characterization: Final structure confirmation via NMR spectroscopy and mass spectrometry.

Application in Asymmetric Catalysis
The synthesized Ph-BOX ligand is not catalytically active on its own. It must be complexed with

a suitable metal salt to generate a chiral Lewis acid catalyst. This is often done in situ by

stirring the ligand with a metal precursor, such as copper(II) trifluoromethanesulfonate

(Cu(OTf)₂), in an appropriate solvent prior to adding the substrates.[4]
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Caption: Logical flow from chiral precursor to catalytic use.

Ph-BOX metal complexes are highly effective catalysts for a variety of carbon-carbon bond-

forming reactions.[4]

Representative Application: Asymmetric Friedel-Crafts
Alkylation
The Cu(II)-Ph-BOX complex is an excellent catalyst for the enantioselective Friedel-Crafts

alkylation of indoles with nitroalkenes.[4] This reaction is a powerful method for synthesizing

chiral indole derivatives, which are common motifs in pharmaceuticals and natural products.

Table 1: Performance of Cu(OTf)₂/Ph-BOX Catalyst in Asymmetric Friedel-Crafts Alkylation
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Entry
Indole
Substrate

Nitroalke
ne

Catalyst
Loading
(mol%)

Yield (%) ee (%)
Referenc
e

1 Indole

β-

Nitrostyren

e

15 76 81 [4]

2

2-

Methylindol

e

β-

Nitrostyren

e

10 >95 93 [1]

3 Indole

(E)-2-Nitro-

1-

phenylprop

-1-ene

10 94 96 [1]

Data presented is representative of typical results found in the literature for this class of

reaction.

Conclusion
(1R,2R)-2-Amino-1,2-diphenylethanol is a cornerstone of modern asymmetric synthesis. Its

structural rigidity and versatile functional groups enable the straightforward and reliable

synthesis of high-performance chiral ligands. The detailed protocols for preparing Ph-BOX

ligands showcase a robust synthetic route that is accessible in most organic chemistry

laboratories. The resulting ligands, when complexed with appropriate metals, form powerful

catalysts capable of inducing high levels of enantioselectivity in a wide range of synthetically

important reactions, underscoring the enduring value of this exceptional chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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